molecular formula C5H10ClF3N2O B1524525 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride CAS No. 1354952-93-4

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

Cat. No. B1524525
M. Wt: 206.59 g/mol
InChI Key: LMPLVJVKXSRVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride” is a key intermediate in the synthesis of fluralaner, a new broad-spectrum veterinary insecticide . It is usually stable in the form of salt . It is also a reactant in the synthesis of isoxazoline indolizine amides .


Synthesis Analysis

The method of preparing 2-amino-N-(2,2,2-trifluoroethyl)acetamide and its salt involves reacting the glycine protected by N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product of 2-amino-N-(2,2,2-trifluoroethyl)acetamide. The crude product can be salted with acid to get a salt of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, and finally, a base is added to dissociate pure 2-amino-N-(2,2,2-trifluoroethyl)acetamide .


Molecular Structure Analysis

The molecular formula of “2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride” is C4H8ClF3N2O . The molecular weight is 192.57 .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, the compound is formed by reacting the glycine protected by N-phthalyl group with trifluoroethylamine or its salt . It is also used as a reactant in the synthesis of isoxazoline indolizine amides .


Physical And Chemical Properties Analysis

The compound is usually stable in the form of salt . It has a predicted boiling point of 227.5±40.0 °C and a predicted density of 1.294±0.06 g/cm3 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Neuropharmacological Research

Research involving ketamine, a compound related to 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, focuses on its neuropharmacological applications. Ketamine is an N-methyl-D-aspartate (NMDA) receptor antagonist with rapid antidepressant effects in patients with depression (Berman et al., 2000). This highlights the interest in substances that modulate glutamatergic transmission, potentially offering new avenues for treating psychiatric conditions.

Metabolic Pathway Insights

Another area of research related to compounds with similar structural characteristics involves the investigation of their metabolic pathways. For example, studies on flutamide, a nonsteroidal antiandrogen, have revealed its extensive metabolism and the identification of various metabolites (Katchen & Buxbaum, 1975). Understanding the metabolism of such compounds can provide insights into their pharmacokinetics and potential toxicological profiles.

Neuropsychiatric Applications

The role of glutamatergic signaling in mediating the response to ketamine in depression has been explored, indicating that modulating this neurotransmitter system is critical for treating depression. Research suggests that alterations in AMPA- and NMDA-mediated glutamatergic signaling are key to the antidepressant response to ketamine, providing a basis for investigating similar compounds for neuropsychiatric applications (Gilbert et al., 2018).

Safety And Hazards

The compound is classified as having low toxicity by inhalation . It is corrosive and highly flammable . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O.ClH/c1-10(4(11)2-9)3-5(6,7)8;/h2-3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPLVJVKXSRVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(F)(F)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

CAS RN

1354952-93-4
Record name 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Reactant of Route 6
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.